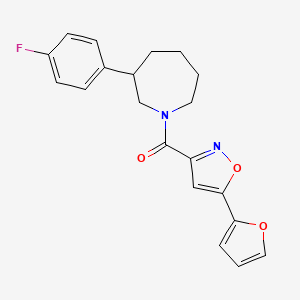

(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c21-16-8-6-14(7-9-16)15-4-1-2-10-23(13-15)20(24)17-12-19(26-22-17)18-5-3-11-25-18/h3,5-9,11-12,15H,1-2,4,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGRANHQHRSNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a novel spirocyclic propionamide derivative, and while similar compounds have been found to bind with high affinity to multiple receptors

Mode of Action

It is synthesized through n-arylation of pyrazolone using a copper (i) iodide catalyst followed by reduction to give an amine

Biochemical Pathways

Given the structural similarity to other indole derivatives, it could potentially affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. .

Result of Action

Biological Activity

The compound (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an azepane ring, a furan moiety, and an isoxazole group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.

Structural Overview

The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The presence of the fluorophenyl group enhances its electronic properties, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The azepane ring can participate in nucleophilic substitutions, while the isoxazole and furan rings are known for their electrophilic nature, allowing them to engage in various biochemical pathways.

Interaction Studies

Several studies have utilized techniques such as:

- Molecular docking : to predict binding affinities to target proteins.

- In vitro assays : to evaluate biological activity against specific disease models.

These methods have helped elucidate how structural modifications can enhance or reduce biological potency.

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities:

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Potential efficacy against viral infections | |

| Anti-inflammatory | Reduces inflammation in cellular models | |

| Analgesic | Pain relief in animal models | |

| Antitumor | Inhibitory effects on cancer cell lines |

Case Studies

- Antiviral Activity : Research has shown that derivatives containing isoxazole and azepane moieties demonstrate antiviral properties. The compound's ability to inhibit viral replication was assessed using various cell lines, showing promising results against specific viruses.

- Anti-inflammatory Effects : Inflammation models indicated that the compound significantly reduced pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Antitumor Effects : In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an antitumor agent.

Comparative Analysis

Compared to structurally similar compounds, such as:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluorophenylisoxazole | Isoxazole ring with fluorophenyl | Antitumor activity |

| 5-(Furan-2-yl)isoxazol | Isoxazole and furan groups | Antimicrobial properties |

| 3-Azepanone derivatives | Azepane ring | Analgesic effects |

The unique combination of an azepane ring with both furan and isoxazole functionalities may synergistically enhance the biological activity of This compound , making it a valuable candidate for further drug development.

Q & A

Q. What are the established synthetic routes for (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone?

The synthesis typically involves multi-step coupling reactions. For example, the azepane ring can be functionalized via nucleophilic substitution or condensation reactions, while the isoxazole-furan moiety is synthesized separately using cyclization strategies. A general procedure involves reacting α-halogenated ketones with preformed heterocyclic intermediates under basic conditions (e.g., sodium ethoxide in ethanol), followed by purification via recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith columns) ensures purity assessment. Structural confirmation relies on FTIR (for functional groups), LC-MS (for molecular weight), and X-ray crystallography (for absolute configuration). For example, single-crystal X-ray studies resolve stereochemical ambiguities, as demonstrated in related fluorophenyl derivatives .

Q. What safety precautions are recommended when handling this compound in the laboratory?

Refer to Safety Data Sheets (SDS) for azepane-containing analogs: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at room temperature. Emergency protocols include immediate rinsing for exposure and contacting specialized toxicology services (e.g., Infotrac) for spills .

Q. What are the key structural features of this compound that influence its reactivity?

The azepane ring’s conformational flexibility affects nucleophilic reactivity, while the isoxazole’s electrophilic sites and the furan’s π-system enable cross-coupling reactions. The 4-fluorophenyl group enhances stability via electron-withdrawing effects, as seen in similar triazole-thiazole hybrids .

Q. Which solvents are optimal for recrystallizing this compound to achieve high purity?

Ethanol and acetonitrile are preferred due to their polarity and compatibility with aromatic heterocycles. Solvent selection should be guided by solubility tests and monitored via HPLC to avoid co-precipitation of byproducts, as described in triazole recrystallization protocols .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the azepane ring formation during synthesis?

Systematic optimization via Design of Experiments (DOE) is recommended. Variables include catalyst type (e.g., Pd for cross-coupling), solvent polarity (DMF vs. THF), and temperature. For example, sodium ethoxide-mediated reactions at 60°C improved yields in triazole syntheses by reducing side reactions .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Molecular docking (AutoDock/Vina) and molecular dynamics (MD) simulations assess interactions with enzymes like Pfmrk kinase. Density Functional Theory (DFT) calculations evaluate electronic effects of the fluorophenyl group, aligning with studies on similar heterocycles .

Q. How can contradictory NMR data regarding the compound’s stereochemistry be resolved?

Use 2D NMR techniques (NOESY for spatial proximity, HSQC for carbon-proton correlations) alongside X-ray crystallography. Compare data with structurally resolved analogs, such as spirocyclic oxadiazoles, to assign stereocenters unambiguously .

Q. What strategies mitigate byproduct formation during the coupling of the azepane and isoxazole moieties?

Stepwise coupling with protective groups (e.g., Boc for amines) reduces undesired reactions. Monitor intermediates via TLC and HPLC, and adjust stoichiometry (1:1.2 molar ratio of azepane to isoxazole). Similar approaches minimized impurities in triazole-thiadiazole hybrids .

Q. How does the fluorophenyl group’s electronic effects influence the compound’s stability under acidic conditions?

The electron-withdrawing fluorine atom stabilizes the aryl ring against electrophilic attack, reducing degradation. Comparative stability studies using HCl/NaOH exposure and HPLC tracking (as in pharmaceutical impurity analyses) validate this effect .

Q. What in vitro assays are appropriate for initial biological activity screening?

Enzyme inhibition assays (e.g., fluorometric kinase assays) and cell permeability tests (Caco-2 models) are standard. For neuroactive compounds, serotonin/histamine receptor binding studies are relevant, as seen in heterocyclic drug research .

Q. How to address discrepancies in biological activity data across different research groups?

Standardize protocols (e.g., fixed IC50 measurement conditions) and validate compound purity via HPLC before assays. Meta-analyses of published data, accounting for variables like cell line specificity, can resolve contradictions, as applied in Alzheimer’s disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.